molecular formula C18H16ClNO4S B2808014 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-methylquinolin-4(1H)-one CAS No. 899214-77-8

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-methylquinolin-4(1H)-one

Cat. No. B2808014
CAS RN: 899214-77-8
M. Wt: 377.84
InChI Key: AYMWTLBUWPUHHX-UHFFFAOYSA-N
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Description

The compound “3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-methylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinolinone is substituted at the 3-position with a (4-chlorophenyl)sulfonyl group and at the 6-position with an ethoxy group. It also has a methyl group at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the ethoxy group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

Potential Anticancer Activity

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising activity against lung, HeLa, colorectal, and breast cancer cell lines, indicating potential therapeutic applications M. Ghorab, M. Alsaid, M. Al-Dosari, Y. M. Nissan, Abdullah A Al-Mishari, 2016.

Antimicrobial Potential

  • The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored. These compounds have been screened against various bacteria and fungi, showing effectiveness in inhibiting microbial growth N. Desai, P. N. Shihora, D. Moradia, 2007. This indicates a potential application in developing new antimicrobial agents.

Photosensitized Oxidation and Molecular Interactions

  • Research on the photosensitized oxidation of alkyl phenyl sulfoxides has provided insights into the C-S bond cleavage in radical cations. These studies contribute to the understanding of molecular interactions and reaction mechanisms under photoexcitation E. Baciocchi, T. Del Giacco, O. Lanzalunga, P. Mencarelli, B. Procacci, 2008. Such knowledge is crucial for the development of novel photocatalytic processes and materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on the human body. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies on its synthesis, its reactivity, and its potential uses. For example, it could be studied for potential medicinal applications, or it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMWTLBUWPUHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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